(But-3-yn-1-yl)(ethyl)methylamine is an organic compound with the molecular formula and a molecular weight of 111.18 g/mol. This compound is classified as a derivative of amine, characterized by the presence of a but-3-yn-1-yl group bonded to both ethyl and methylamine moieties. Its IUPAC name is N-ethyl-N-methylbut-3-yn-1-amine, and it is often utilized in various chemical synthesis applications due to its unique structural properties.
The synthesis of (But-3-yn-1-yl)(ethyl)methylamine typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of ethylamine on the carbonyl carbon of formaldehyde, followed by dehydration to form the desired amine product. This process can be optimized for higher efficiency through careful control of temperature and pressure.
The molecular structure of (But-3-yn-1-yl)(ethyl)methylamine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | N-ethyl-N-methylbut-3-yn-1-amine |
| InChI | InChI=1S/C7H13N/c1-4-6-7-8(3)5-2/h1H,5-7H2,2-3H3 |
| InChI Key | DOPSSTFTQBFBJE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)CCC#C |
(But-3-yn-1-yl)(ethyl)methylamine can undergo several types of chemical reactions:
The oxidation reactions typically yield carboxylic acids or ketones, while reduction processes produce primary or secondary amines depending on the conditions used.
The mechanism of action for (But-3-yn-1-yl)(ethyl)methylamine involves its interaction with specific molecular targets in biological systems, such as enzymes or receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing metabolic pathways. The precise molecular interactions depend on the context of its application in research or industry.
The compound exhibits typical characteristics associated with amines, including volatility and solubility in organic solvents.
The chemical behavior includes:
These properties make it suitable for various synthetic applications.
(But-3-yn-1-yl)(ethyl)methylamine has notable applications across several fields:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: